molecular formula C13H12OS B8526756 4'-Methoxy-biphenyl-4-thiol

4'-Methoxy-biphenyl-4-thiol

Cat. No.: B8526756
M. Wt: 216.30 g/mol
InChI Key: CWVNJYAKCKPNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Methoxy-biphenyl-4-thiol is a biphenyl derivative featuring a methoxy (-OCH₃) group at the 4' position and a thiol (-SH) group at the 4 position of the aromatic rings. This compound combines the electronic effects of the methoxy substituent, which is electron-donating via resonance, with the nucleophilic and acidic properties of the thiol group. The thiol functionality enables participation in disulfide bond formation and metal coordination, making it relevant in materials science and pharmaceutical synthesis . Its biphenyl scaffold provides structural rigidity, which can influence binding interactions in biological or catalytic systems.

Properties

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

4-(4-methoxyphenyl)benzenethiol

InChI

InChI=1S/C13H12OS/c1-14-12-6-2-10(3-7-12)11-4-8-13(15)9-5-11/h2-9,15H,1H3

InChI Key

CWVNJYAKCKPNEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-4-biphenylthiol typically involves the following steps:

Industrial Production Methods

Industrial production of 4’-Methoxy-4-biphenylthiol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-4-biphenylthiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4’-Methoxy-4-biphenylthiol involves its interaction with metal surfaces, forming strong bonds through the thiol group. This interaction modifies the surface properties, such as work function and wettability, which are crucial for applications in organic electronics and surface chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4'-Methoxy-biphenyl-4-thiol, highlighting differences in substituents and functional groups:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4'-OCH₃, 4-SH Thiol, Methoxy ~232.3 (estimated) Nucleophilic reactivity, ligand
4'-Butyl-[1,1'-biphenyl]-4-thiol 4'-C₄H₉, 4-SH Thiol, Alkyl 242.38 Increased hydrophobicity
4-Methoxy-4'-methylthiobiphenyl 4-OCH₃, 4'-SCH₃ Methoxy, Thioether 242.33 Reduced acidity vs. thiol
[1,1'-Biphenyl]-4-thiol 4-SH Thiol (parent compound) 186.26 Simpler structure, higher acidity
4'-Methoxybiphenyl-4-carboxylic acid 4'-OCH₃, 4-COOH Carboxylic acid, Methoxy 244.24 Higher acidity, H-bonding capacity
4'-Methoxybiphenyl-4-sulfonyl chloride 4'-OCH₃, 4-SO₂Cl Sulfonyl chloride, Methoxy 302.76 Electrophilic reactivity

Key Comparisons:

Functional Group Reactivity :

  • Thiol (-SH) vs. Carboxylic Acid (-COOH) : Thiols (pKa ~10) are less acidic than carboxylic acids (pKa ~5) but more reactive in nucleophilic substitutions. The carboxylic acid derivative (4'-methoxybiphenyl-4-carboxylic acid) is more suited for salt formation or hydrogen-bonding interactions .
  • Thiol vs. Sulfonyl Chloride (-SO₂Cl) : The sulfonyl chloride group in 4'-methoxybiphenyl-4-sulfonyl chloride is highly electrophilic, enabling sulfonamide synthesis, whereas the thiol group is nucleophilic .

Substituent Effects: Methoxy (-OCH₃) vs. Methylthio (-SCH₃) vs. Thiol (-SH): The methylthio group in 4-methoxy-4'-methylthiobiphenyl is less acidic and less reactive than the thiol, making it more stable under oxidative conditions .

Applications: this compound: Likely used in self-assembled monolayers (SAMs) or as a ligand in catalysis due to its thiol-methoxy synergy . 4'-Methoxybiphenyl-4-sulfonyl chloride: A precursor for sulfonamide drugs or polymers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.